5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1322604-71-6
VCID: VC2680520
InChI: InChI=1S/C11H12N2O2S/c1-7(2)9-8(10(14)15)12-11(16-9)13-5-3-4-6-13/h3-7H,1-2H3,(H,14,15)
SMILES: CC(C)C1=C(N=C(S1)N2C=CC=C2)C(=O)O
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

CAS No.: 1322604-71-6

Cat. No.: VC2680520

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid - 1322604-71-6

Specification

CAS No. 1322604-71-6
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name 5-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H12N2O2S/c1-7(2)9-8(10(14)15)12-11(16-9)13-5-3-4-6-13/h3-7H,1-2H3,(H,14,15)
Standard InChI Key GAQQZPDNPUZBOS-UHFFFAOYSA-N
SMILES CC(C)C1=C(N=C(S1)N2C=CC=C2)C(=O)O
Canonical SMILES CC(C)C1=C(N=C(S1)N2C=CC=C2)C(=O)O

Introduction

Chemical Properties and Structure

5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing both thiazole and pyrrole rings in its structure. The thiazole ring includes a carboxylic acid group at the 4-position and an isopropyl (propan-2-yl) substituent at the 5-position, while the pyrrole ring is connected to the thiazole at the 2-position.

Basic Properties

The compound has the following fundamental properties:

PropertyValue
Chemical Name5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
CAS Number1322604-71-6
Molecular FormulaC₁₁H₁₂N₂O₂S
Molecular Weight236.29 g/mol
AppearanceData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available

The structure consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) with a pyrrole ring attached at the 2-position, an isopropyl group at the 5-position, and a carboxylic acid moiety at the 4-position . The conjugated heterocyclic system likely contributes to its chemical behavior and potential biological activities.

Structural Comparison with Similar Compounds

When comparing 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid with similar derivatives, several structural differences become apparent:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acidC₁₁H₁₂N₂O₂S236.29Reference compound
4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acidC₁₁H₁₂N₂O₂S236.29Linear propyl instead of branched isopropyl; carboxylic acid at position 5 instead of 4
2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acidC₆H₈N₂O₂S172.20Amino group instead of pyrrole; ethyl instead of isopropyl
2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acidC₁₀H₇FN₂O₂S238.24Amino group instead of pyrrole; 2-fluorophenyl instead of isopropyl

The structural variations observed in these related compounds often lead to different physicochemical properties and biological activities, highlighting the importance of specific substituents in determining the functionality of thiazole derivatives .

Reaction TypeReagentsConditionsPotential Application
EsterificationMethanol, H₂SO₄Reflux, 5hFormation of methyl ester for further functionalization
Acid Chloride FormationThionyl chlorideReflux, 2hActivation for amide formation
Acid Chloride FormationOxalyl chloride, DMF (cat.)0-20°C, 1hMilder conditions for sensitive substrates
Amide FormationAcid chloride, amineVariousIntroduction of amide functionality
Hydrazide FormationHydrazine hydrate2-PrOH, refluxPrecursor for heterocycle formation

The selection of appropriate synthetic methodology would depend on the availability of starting materials and the specific requirements of the reaction conditions .

Structural FeaturePotential Effect on Antimicrobial Activity
Pyrrole substituent at position 2May enhance membrane penetration and binding to microbial targets
Carboxylic acid at position 4Could improve water solubility and interaction with protein targets
Isopropyl group at position 5May contribute to lipophilicity and membrane interactions

Research on similar compounds has indicated that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species .

Anticonvulsant Properties

Several thiazole derivatives have demonstrated anticonvulsant effects in experimental models. Structure-activity relationship studies have identified key structural features that contribute to this activity:

Compound TypeKey Structural ElementsReported Activity
Thiazole-integrated pyrrolidin-2-one4-(naphthalen-2-yl)thiazol-2-yl moietyED₅₀ of 18.4 mg/kg against PTZ-induced seizures
Disubstituted 1,3-thiazolesPara-halogen-substituted phenyl attached to thiazoleEffective dose < 20 mg/kg in scPTZ model
Thiazole-bearing 2,4-dioxothiazolidineNitrobenzyl substituentStrong anticonvulsant action in MES and scPTZ models

The presence of the pyrrole ring and isopropyl group in 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid might contribute to potential anticonvulsant activity, though specific studies would be required to confirm this hypothesis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thiazole derivatives provides valuable insights into how structural modifications might affect the biological activity of 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid.

Impact of Substituents

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents:

PositionSubstituentPotential Effect on Activity
2-positionPyrrole (as in our compound)May enhance binding to biological targets; increases lipophilicity
4-positionCarboxylic acidProvides hydrogen bonding capabilities; affects water solubility
5-positionIsopropylContributes to lipophilicity; may affect binding pocket interactions

Studies on similar compounds have shown that modifications at these positions can dramatically alter their pharmacological profiles. For instance, the presence of electron-withdrawing groups such as halogens on phenyl rings attached to thiazoles often enhances antimicrobial activity .

Role of Heterocyclic Systems

The combination of thiazole and pyrrole rings in 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid creates a unique electronic environment that could influence its biological interactions:

These structural features collectively determine the compound's ability to interact with biological targets and influence its potential therapeutic applications .

For reference, related thiazole-4-carboxylic acid esters have shown the following NMR patterns:

  • Methyl thiazole-4-carboxylate: ¹H NMR (300MHz, CDCl₃) δ 8.85 (d, J=2.1Hz, 1H), 8.25 (d, J=2.1Hz, 1H), 3.96 (s, 3H)

  • ¹³C NMR (75MHz, CDCl₃) δ 161.8, 153.5, 147.9, 127.4, 52.5

Mass Spectrometry

Mass spectrometry would be valuable for confirming the molecular weight and fragmentation pattern of the compound. For 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (MW: 236.29), the expected molecular ion peak would be [M+H]⁺ at m/z 237.29.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and compound identification:

MethodTypical ConditionsApplication
HPLCC18 column, methanol/water gradientPurity determination, quantitative analysis
TLCSilica gel, ethyl acetate/petroleum ether (1:5)Reaction monitoring, purification guidance
Column ChromatographySilica gel, ethyl acetate/petroleum etherPurification

These analytical methods provide complementary information to establish the identity and purity of the target compound .

Applications and Future Perspectives

Based on the structural features and potential biological activities of 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, several possible applications and research directions can be considered.

Chemical Building Blocks

Beyond direct biological applications, the compound could serve as a valuable synthetic intermediate:

  • The carboxylic acid functionality provides a handle for further derivatization through esterification, amide formation, or reduction

  • The thiazole-pyrrole scaffold represents a unique heterocyclic system that could be incorporated into more complex molecules

  • Structure-activity relationship studies could utilize this compound as a starting point for developing optimized derivatives with enhanced biological properties

Future Research Directions

Several promising research avenues could be pursued:

  • Comprehensive biological screening to establish the activity profile of the compound

  • Development of more efficient synthetic routes for the preparation of the compound and its analogs

  • Crystal structure determination to better understand its three-dimensional conformation

  • Computational studies to predict binding interactions with potential biological targets

  • Exploration of structure-activity relationships through systematic modification of the core structure

Such investigations would contribute significantly to our understanding of thiazole chemistry and potentially lead to new therapeutic agents or chemical tools .

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